Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl ester group at the 5-position and a 4-chlorophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions often involve refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Similar in structure but with a methylthio group instead of a phenyl group.
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar but with a different substitution pattern on the pyrimidine ring.
Uniqueness
Ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
304693-58-1 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2H2,1H3 |
InChI Key |
RFMBVSYMEJYSOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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